molecular formula C17H16FN3O4 B7056525 3-[2-[(2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl]-[1]benzofuro[3,2-d]pyrimidin-4-one

3-[2-[(2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl]-[1]benzofuro[3,2-d]pyrimidin-4-one

Cat. No.: B7056525
M. Wt: 345.32 g/mol
InChI Key: NPCHEEJEZSGJEB-QWRGUYRKSA-N
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Description

3-[2-[(2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl]-[1]benzofuro[3,2-d]pyrimidin-4-one is a synthetic organic compound with diverse applications in scientific research. It features a complex molecular structure, combining benzofuro and pyrimidinone frameworks, with a fluorinated pyrrolidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound is synthesized through multi-step organic synthesis, involving:

  • Formation of the benzofuro[3,2-d]pyrimidinone core.

  • Introduction of the pyrrolidine group via nucleophilic substitution or cycloaddition reactions.

  • Fluorination using selective fluorinating agents.

  • Functional group transformations to achieve the final structure.

Industrial Production Methods

In industrial settings, scalable methods such as continuous flow chemistry and catalytic processes are employed to enhance yield and purity. Optimization of reaction conditions, including temperature, solvent, and catalyst selection, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

  • Oxidation: : Forms oxidized derivatives under oxidative conditions using agents like potassium permanganate.

  • Reduction: : Reduction with hydride donors like sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium trioxide.

  • Reduction: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Alkyl halides, sulfonates under basic or acidic conditions.

Major Products

  • Oxidation: : Higher oxidation states or modified functional groups.

  • Reduction: : Formation of alcohol or amine derivatives.

  • Substitution: : Varied substituted derivatives based on electrophile used.

Scientific Research Applications

3-[2-[(2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl]-[1]benzofuro[3,2-d]pyrimidin-4-one is used across multiple disciplines:

  • Chemistry: : As a building block in organic synthesis and drug development.

  • Biology: : In studying enzyme interactions and cellular pathways.

  • Medicine: : Potential therapeutic uses, including anticancer and antiviral research.

  • Industry: : Applications in material science and chemical manufacturing.

Mechanism of Action

This compound exerts its effects by interacting with molecular targets such as enzymes, receptors, and DNA. The fluorine atom influences binding affinity and selectivity, enhancing biological activity. It modulates specific pathways, leading to desired biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-[(2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl]-[1]benzofuro[3,2-d]pyrimidin-5-one

  • 3-[2-[(2S,4S)-4-chloro-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl]-[1]benzofuro[3,2-d]pyrimidin-4-one

Uniqueness

3-[2-[(2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl]-[1]benzofuro[3,2-d]pyrimidin-4-one stands out due to:

  • Fluorination: : Enhances biological activity and stability.

  • Structural Complexity: : Unique combination of benzofuro and pyrimidinone frameworks.

These distinct features contribute to its efficacy and versatility in scientific research.

Properties

IUPAC Name

3-[2-[(2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl]-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O4/c18-10-5-11(8-22)21(6-10)14(23)7-20-9-19-15-12-3-1-2-4-13(12)25-16(15)17(20)24/h1-4,9-11,22H,5-8H2/t10-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCHEEJEZSGJEB-QWRGUYRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1CO)C(=O)CN2C=NC3=C(C2=O)OC4=CC=CC=C43)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN([C@@H]1CO)C(=O)CN2C=NC3=C(C2=O)OC4=CC=CC=C43)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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